2-(8-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid
Description
2-(8-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is a quinoline derivative featuring a fluorine substituent at position 8, a ketone group at position 4, and an acetic acid moiety at the 1-position of the heterocyclic ring. Quinoline derivatives are renowned for their pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Properties
IUPAC Name |
2-(8-fluoro-4-oxoquinolin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c12-8-3-1-2-7-9(14)4-5-13(11(7)8)6-10(15)16/h1-5H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTGKIOFDDTHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N(C=CC2=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(8-Fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound, characterized by its unique structure, has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 203.19 g/mol. The compound features a quinoline core with a fluorine atom and an acetic acid moiety, contributing to its reactivity and biological profile.
Antibacterial Activity
Fluoroquinolones, including this compound, are recognized for their broad-spectrum antibacterial properties. Studies have demonstrated that derivatives like this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the compound to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.
Anticancer Activity
Recent research has indicated that this compound possesses anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : In a study evaluating the antibacterial properties of various quinoline derivatives, this compound was found to be effective against resistant strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.
- Antitumor Activity : A recent investigation into novel anticancer agents included this compound among several synthesized derivatives. It was noted that the compound exhibited moderate activity with IC50 values in the micromolar range compared to Doxorubicin, a standard chemotherapeutic agent .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Intercalation : The planar structure allows intercalation into DNA, disrupting replication.
- Enzyme Inhibition : Inhibition of key enzymes involved in nucleic acid synthesis is a common mechanism among quinolone derivatives.
Comparison with Similar Compounds
2-(4-Oxoquinolin-1(4H)-yl)acetic Acid (CAS 56600-94-3)
2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic Acid (CAS 1315349-38-2)
Ethyl 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetate (CAS 153947-56-9)
- Structure : Fluorine at position 7 and an ethyl ester replacing the acetic acid.
- Impact : The ester group improves bioavailability by increasing lipophilicity, while the 7-fluoro position alters spatial interactions with targets compared to 8-fluoro substitution .
Functional Group Modifications
2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic Acid (CAS 1215319-96-2)
- Structure : Methoxy groups at positions 5 and 8, methyl at position 2.
- The methyl group further increases lipophilicity .
2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic Acid (CAS 101-29-1)
- Structure : Pyridine core with iodine at positions 3 and 3.
- Impact: Iodine's heavy atom effect may influence photophysical properties, making this compound suitable for imaging or radiopharmaceutical applications. The absence of a quinoline ring reduces planar rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
